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Compound of Interest

Compound Name: 5-lodo-1-methylpyridin-2(1H)-one

Cat. No.: B3146503

An In-depth Technical Guide to the Role of 5-lodo-1-methylpyridin-2(1H)-one in Medicinal
Chemistry

Abstract

5-lodo-1-methylpyridin-2(1H)-one has emerged as a pivotal building block in modern
medicinal chemistry. Its structure, featuring a pyridinone core with a strategically placed iodine
atom, offers a versatile platform for the synthesis of complex, biologically active molecules. The
pyridinone scaffold is a privileged motif found in numerous therapeutic agents, while the iodo
group serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom
bond-forming reactions. This technical guide provides a comprehensive exploration of the
synthesis, chemical reactivity, and application of 5-lodo-1-methylpyridin-2(1H)-one in drug
discovery, with a particular focus on its role in the development of targeted therapies such as
PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are
provided to equip researchers and drug development professionals with the knowledge to
effectively utilize this valuable synthetic intermediate.

Introduction: The Pyridinone Scaffold and the
Strategic Role of lodination

Pyridin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest in
medicinal chemistry due to their ability to engage in various biological interactions.[1] The
pyridinone ring system can act as a versatile scaffold, providing multiple points for chemical

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3146503?utm_src=pdf-interest
https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

modification and possessing both hydrogen bond donors and acceptors.[1] This allows for fine-
tuning of a molecule's physicochemical properties, such as solubility and membrane
permeability, which are critical for drug development.[1]

The introduction of an iodine atom at the 5-position of the 1-methylpyridin-2(1H)-one core
dramatically enhances its utility. The carbon-iodine bond is the most reactive among carbon-
halogen bonds in common palladium-catalyzed cross-coupling reactions, enabling the efficient
and selective introduction of a wide array of chemical moieties under mild conditions. This
strategic placement of iodine transforms the simple pyridinone into a powerful intermediate for
building molecular complexity and generating libraries of compounds for biological screening.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application in

synthesis.
Property Value Source
Molecular Formula CeHsINO
Molecular Weight 235.02 g/mol
CAS Number 60154-05-4
Melting Point 73-74 °C
Boiling Point 276.9 £ 29.0 °C at 760 mmHg
Physical Form Solid

Synthesis of 5-lodo-1-methylpyridin-2(1H)-one

The most direct and common route to 5-lodo-1-methylpyridin-2(1H)-one is through the
electrophilic iodination of its precursor, 1-methylpyridin-2(1H)-one.[2] This reaction leverages
the electron-rich nature of the pyridinone ring, which directs electrophilic substitution.

The choice of iodinating agent is critical for achieving high yield and regioselectivity. Molecular
iodine (I2) is a common reagent, often used in the presence of a catalyst or an oxidizing agent
to generate a more potent electrophilic iodine species.[3][4] The reaction mechanism typically
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involves the formation of an iodonium ion, which is then attacked by the electron-rich
pyridinone ring.

Synthesis Workflow

1-Methylpyridin-2(1H)-one

dizing Agent / Catalyst

Electrophilic lodination

5-lodo-1-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Protocol: Electrophilic lodination of 1-Methylpyridin-
2(1H)-one

This protocol provides a representative method for the synthesis of 5-lodo-1-methylpyridin-
2(1H)-one.

Materials:

1-Methylpyridin-2(1H)-one

Molecular lodine (I2)

Oxidizing agent (e.g., H202, nitric acid) or Lewis acid catalyst

Appropriate solvent (e.g., acetic acid, acetonitrile)
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» Standard laboratory glassware and safety equipment

Procedure:

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylpyridin-2(1H)-one (1.0 eq)
in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

o Reagent Addition: Add molecular iodine (lz, typically 1.0-1.2 eq) to the solution. If required,
add the catalyst or oxidizing agent portion-wise, monitoring for any exothermic reaction.

o Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Workup: Upon completion, cool the reaction mixture to room temperature. Quench any
excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color
disappears.

o Extraction: If necessary, dilute the mixture with water and extract the product into an organic
solvent such as dichloromethane or ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization or column chromatography on silica gel to yield pure 5-lodo-1-
methylpyridin-2(1H)-one.

A Versatile Building Block for Drug Discovery

The true power of 5-lodo-1-methylpyridin-2(1H)-one in medicinal chemistry lies in its utility as
a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the
precise and efficient formation of new bonds, enabling the construction of diverse molecular
architectures from a common intermediate.
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Caption: Key cross-coupling reactions utilizing the title compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a robust method for forming a C(sp?)-C(sp) bond
between an aryl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination
of palladium and copper(l) complexes and is tolerant of a wide range of functional groups.[7][8]
In the context of drug design, introducing an alkynyl group can provide a rigid linker to probe
protein binding pockets or serve as a precursor for other functional groups.

Protocol: General Sonogashira Cross-Coupling

This protocol is adapted from established methods for the Sonogashira coupling of aryl iodides.

[71°]

Materials:
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e 5-lodo-1-methylpyridin-2(1H)-one (1.0 eq)

e Terminal alkyne (1.2 eq)

o Palladium catalyst (e.g., PdCI2(PPhs)z, 2-5 mol%)

o Copper(l) iodide (Cul, 4-10 mol%)

e Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)
e Anhydrous solvent (e.g., THF, DMF)

Procedure:

 Inert Atmosphere: To a dry Schlenk flask, add the 5-lodo-1-methylpyridin-2(1H)-one,
palladium catalyst, and Cul. Evacuate and backfill the flask with an inert gas (e.g., Argon or
Nitrogen) three times.

e Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir
the mixture for 5-10 minutes at room temperature. Add the terminal alkyne dropwise via
syringe.[7]

e Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

o Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and filter through a pad of Celite to remove the catalyst.[7]

 Purification: Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer
over anhydrous NazSOa, filter, and concentrate in vacuo. Purify the residue by column
chromatography to obtain the desired alkynylated pyridinone.

Suzuki Coupling: Creating Bi-aryl Structures

The Suzuki coupling reaction forms a C-C bond between an organoboron compound (boronic
acid or ester) and an organohalide. It is one of the most widely used reactions in
pharmaceutical synthesis for constructing bi-aryl scaffolds, which are common motifs in kinase
inhibitors and other targeted therapies.[1][10] Using 5-lodo-1-methylpyridin-2(1H)-one allows
for the introduction of diverse aryl or heteroaryl rings at the 5-position.
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Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an
aryl halide with an amine. This reaction is invaluable for synthesizing arylamines, which are key
components of many drug molecules, providing crucial hydrogen bonding interactions with
protein targets.

Case Studies: Applications in Targeted Therapy

The synthetic versatility of 5-lodo-1-methylpyridin-2(1H)-one has been exploited in the
development of inhibitors for several important drug targets.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA
single-strand break repair.[11][12] Inhibiting PARP in cancers with deficiencies in other DNA
repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making
PARP inhibitors a successful class of anti-cancer drugs.[11][12]

The pyridin-2(1H)-one core is an excellent bioisostere of the nicotinamide moiety of NAD+, the
natural substrate for PARP.[13] This allows pyridinone-based inhibitors to occupy the
nicotinamide-binding site of the enzyme. 5-lodo-1-methylpyridin-2(1H)-one serves as an ideal
starting point to synthesize analogs where the 5-position is elaborated with groups that can
interact with adjacent pockets in the PARP active site, enhancing potency and selectivity.[13]
[14]

PARP Inhibition Strategy

Pyridinone Core 5-Position (from lodo group)
Mimics nicotinamide, Diversification via
binds to active site cross-coupling

Nicotinamide Binding Site . _
( of PARP Enzyme j @djacent Pocket ExploratlorD
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Caption: Pharmacophore strategy for pyridinone-based PARP inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular
processes; their dysregulation is a hallmark of cancer and other diseases.[10] Many kinase
inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyridinone
scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the
kinase hinge region, a critical interaction for potent inhibition.[15]

5-lodo-1-methylpyridin-2(1H)-one allows for the synthesis of kinase inhibitor libraries by using
Suzuki or Sonogashira couplings to append various aromatic and heterocyclic groups. These
appended groups can then occupy other regions of the ATP-binding site to achieve high affinity
and selectivity for the target kinase.[16]

Pirfenidone Analogs and Anti-fibrotic Agents

Pirfenidone, or 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for the treatment of
idiopathic pulmonary fibrosis.[17][18] Its mechanism involves the downregulation of pro-fibrotic
and pro-inflammatory cytokines.[19] 5-lodo-1-methylpyridin-2(1H)-one is a direct precursor
for synthesizing novel analogs of pirfenidone. By replacing the iodine with different groups,
researchers can explore the structure-activity relationship (SAR) to develop next-generation
anti-fibrotic agents with improved efficacy or safety profiles.[18][19][20]

Conclusion and Future Outlook

5-lodo-1-methylpyridin-2(1H)-one is more than a simple chemical intermediate; it is a
strategic tool for accelerating drug discovery. Its straightforward synthesis and exceptional
versatility in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a
reliable and efficient platform for generating novel, diverse, and complex molecules. Its proven
applicability in the synthesis of high-value therapeutic agents, including PARP and kinase
inhibitors, underscores its importance. As the demand for targeted and personalized medicines
grows, the role of such powerful and adaptable building blocks will continue to expand,
enabling the rapid exploration of chemical space and the development of the next generation of
innovative therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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